![molecular formula C9H20O5 B12516334 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol CAS No. 679005-44-8](/img/structure/B12516334.png)
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is an organic compound with the molecular formula C9H20O5 and a molecular weight of 208.252 g/mol . This compound is characterized by its unique structure, which includes multiple ether and hydroxyl groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol typically involves the reaction of butane-1,2-diol with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol involves its interaction with various molecular targets. The ether and hydroxyl groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s behavior in different environments. These interactions can affect the solubility, reactivity, and stability of the compound in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxanonane: Similar structure with ether linkages but lacks hydroxyl groups.
1-(2-Methoxyethoxy)butane: Contains a similar ether linkage but with a different backbone structure.
Uniqueness
4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol is unique due to its combination of multiple ether and hydroxyl groups, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring solubility in both aqueous and organic solvents .
Properties
CAS No. |
679005-44-8 |
|---|---|
Molecular Formula |
C9H20O5 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]butane-1,2-diol |
InChI |
InChI=1S/C9H20O5/c1-12-4-5-14-7-6-13-3-2-9(11)8-10/h9-11H,2-8H2,1H3 |
InChI Key |
PGWZCEYVGIQFIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


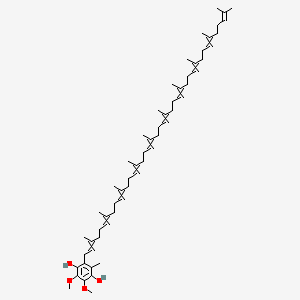
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
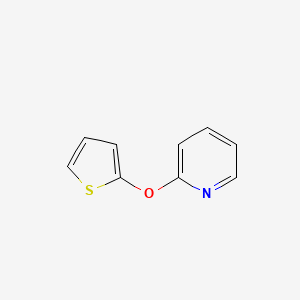
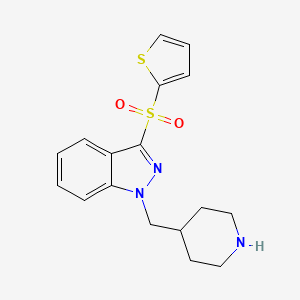
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
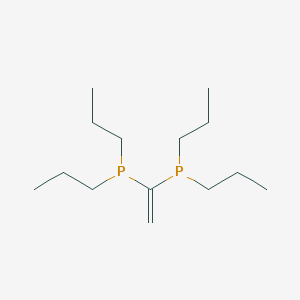
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
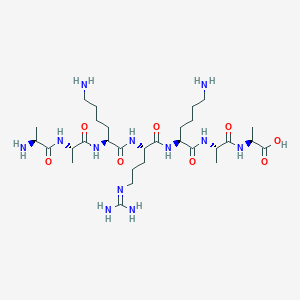
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
